molecular formula C12H19ClN2O4 B579969 Carbidopa Ethyl Ester CAS No. 96115-88-7

Carbidopa Ethyl Ester

Cat. No.: B579969
CAS No.: 96115-88-7
M. Wt: 290.744
InChI Key: RDZNHZDWWRBLCA-UHFFFAOYSA-N
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Description

Carbidopa Ethyl Ester, with a molecular formula of C12H18N2O4 and a molecular weight of 254.28 g/mol, is a derivative of Carbidopa and is utilized in scientific research primarily as a prodrug standard and a decarboxylase inhibitor . As an ester derivative, this compound is part of ongoing investigative efforts to improve the pharmacokinetic properties of anti-Parkinson's agents . The prodrug strategy, which includes ester forms like this compound, aims to enhance blood-brain barrier (BBB) penetration by increasing the lipophilicity of parent drugs, a significant challenge in central nervous system (CNS) drug development . In research settings, Carbidopa itself functions as a peripheral inhibitor of the L-aromatic amino acid decarboxylase enzyme . When used in conjunction with levodopa (L-dopa), Carbidopa inhibits the peripheral metabolism of L-dopa, thereby increasing its bioavailability and allowing a greater amount of the precursor to reach the brain where it can be converted to dopamine . This compound serves as a critical reference standard in studies focused on developing and analyzing such prodrugs, which are designed to offer more stable and bioavailable treatment options for neurodegenerative disorders . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYOMTNVXXPNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620938
Record name Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
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URL https://comptox.epa.gov/dashboard/DTXSID90620938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91908-71-3
Record name Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbidopa Ethyl Ester typically involves the esterification of Carbidopa. One common method includes the reaction of Carbidopa with ethanol in the presence of an acid catalyst to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

    Reduction: The compound can be reduced to its corresponding alcohols under mild conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Carbidopa Ethyl Ester is primarily researched for its role in enhancing levodopa therapy for Parkinson's disease. Studies indicate that it significantly improves gastrointestinal absorption and reduces motor fluctuations associated with levodopa treatment.

Clinical Trials Overview:

  • A randomized controlled trial compared etilevodopa-carbidopa (an ethyl ester prodrug) with standard levodopa-carbidopa therapy.
  • Results showed no significant differences in efficacy but noted improved gastric solubility and faster onset of action with etilevodopa .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory potential of this compound. Research indicates it may inhibit T cell activation, suggesting a role in developing cancer immunotherapies and managing autoimmune diseases.

Case Study Insights:

  • In experimental models, this compound was shown to mitigate symptoms of autoimmune diseases such as experimental autoimmune encephalitis and collagen-induced arthritis, indicating broader therapeutic applications beyond Parkinson's disease .

Endocrinological Implications

This compound has also been studied for its effects on hormone secretion. It has been observed to increase serum prolactin levels without significantly altering growth hormone or cortisol levels, indicating potential applications in endocrinology .

Mechanism of Action

Carbidopa Ethyl Ester, like Carbidopa, inhibits the enzyme aromatic L-amino acid decarboxylase (DOPA decarboxylase). This inhibition prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to reach the brain where it can be converted to dopamine. This mechanism is crucial in the treatment of Parkinson’s disease, as it enhances the efficacy of levodopa therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbidopa

  • Structure : Carbidopa (C₁₀H₁₄N₂O₄; 226.23 g/mol) lacks the ethyl ester group, retaining a free carboxylic acid.
  • Function : Inhibits peripheral decarboxylation of levodopa, reducing systemic dopamine synthesis.
  • Key Difference : The ethyl ester in CEE increases lipophilicity, which may alter pharmacokinetics (e.g., absorption, BBB penetration) compared to Carbidopa .

Levodopa Methyl Ester (LDME)

  • Structure: Methyl ester of levodopa (C₁₀H₁₃NO₄; 211.21 g/mol).
  • Function : Prodrug of levodopa with faster absorption.
  • Comparison: Unlike CEE, LDME acts as a dopamine precursor. In rat studies, LDME antagonized L-DOPA-induced norepinephrine release, suggesting divergent receptor interactions .

L-DOPA Ethyl Ester

  • Structure: Ethyl ester of levodopa (C₁₁H₁₅NO₄; 225.24 g/mol).
  • Function : Prodrug with improved solubility and stability in acidic formulations (pH 1.5–5.5) .
  • Synergy with CEE : In clinical trials, L-DOPA ethyl ester combined with Carbidopa showed comparable efficacy to standard levodopa/carbidopa, with faster symptom relief .

Pharmacokinetic and Functional Comparisons

Solubility and Stability

Compound Solubility Stability Considerations
Carbidopa Ethyl Ester Methanol-soluble Stable at -18°C; hygroscopic
Carbidopa Water-soluble Degrades under acidic conditions
LDME Moderate in water Prone to enzymatic hydrolysis

Enzyme Binding and Selectivity

  • AADC Inhibition : Carbidopa’s hydrazine group forms a hydrazone linkage with pyridoxal phosphate (PLP) in AADC, irreversibly inhibiting the enzyme. CEE retains this mechanism but may exhibit delayed action due to ester hydrolysis .
  • PAH Binding : In silico studies show CEE binds phenylalanine hydroxylase (PAH) with lower affinity than Carbidopa, suggesting reduced off-target effects in tyrosine metabolism .

Research Findings and Clinical Relevance

Preclinical Data

  • Neuroprotection : CEE’s hydrochloride salt demonstrated neuroprotective effects in traumatic brain injury (TBI) models, reducing BBB permeability by 50% at 100 mg/kg .
  • Antitumor Activity: Combined with tyrosine-restricted diets, CEE inhibited B16 melanoma growth in mice, increasing survival by 123% .

Biological Activity

Carbidopa Ethyl Ester (C12H18N2O4) is a chemical compound recognized as a precursor to Carbidopa, which plays a significant role in the treatment of Parkinson's disease. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C12H18N2O4
  • Molecular Weight : 254.28 g/mol

This compound is primarily utilized for its ability to enhance the bioavailability of levodopa by inhibiting the enzyme aromatic amino acid decarboxylase (AADC). This inhibition prevents the peripheral conversion of levodopa into dopamine, allowing more levodopa to reach the central nervous system (CNS) where it can be converted to dopamine.

This compound functions as a peripheral DDC inhibitor , which has several implications for its biological activity:

  • Inhibition of AADC : By inhibiting AADC, this compound reduces the conversion of levodopa to dopamine outside the CNS, thereby increasing levodopa availability in the brain.
  • Enhanced Dopamine Production : The increased concentration of levodopa in the CNS leads to enhanced dopamine production, alleviating symptoms associated with Parkinson’s disease.
  • Immunosuppressive Properties : Research indicates that Carbidopa can inhibit T cell activation, suggesting potential applications in immunomodulation and cancer therapies.

Pharmacokinetics

This compound undergoes hydrolysis in vivo to convert into Carbidopa, facilitated by nonspecific esterases. This conversion is crucial for its pharmacological effects, as it allows Carbidopa to exert its action on AADC effectively. The pharmacokinetic profile includes:

  • Absorption : Enhanced solubility and quicker absorption compared to standard formulations.
  • Distribution : Widely distributed in peripheral tissues, with limited penetration across the blood-brain barrier.

Parkinson's Disease Treatment

This compound is primarily used in combination with levodopa for treating Parkinson's disease. Clinical studies have shown that this combination results in:

  • Reduced Motor Fluctuations : Patients experience fewer motor fluctuations and dyskinesias compared to those treated with levodopa alone .
  • Improved Therapeutic Outcomes : Enhanced therapeutic efficacy due to better CNS absorption of levodopa.

Immunological Applications

Emerging research suggests that this compound may have applications beyond neurology:

  • Autoimmune Diseases : It has been studied for its ability to mitigate conditions like experimental autoimmune encephalitis and collagen-induced arthritis in animal models, indicating potential use in treating autoimmune disorders.

Data Table: Summary of Research Findings

Study FocusFindingsReference
Mechanism of ActionInhibition of AADC increases levodopa bioavailability in CNS.
Clinical EfficacyCombination therapy reduces motor fluctuations and improves patient outcomes.
Immunosuppressive EffectsInhibits T cell activation; potential applications in cancer therapies.
PharmacokineticsEnhanced absorption and distribution; hydrolysis converts to active Carbidopa.

Case Study 1: Efficacy in Advanced Parkinson's Disease

A randomized controlled trial involving 62 patients demonstrated that etilevodopa (an ethyl ester prodrug) resulted in a 21% decrease in time to maximum concentration compared to standard treatments. Although not all outcomes were statistically significant, the trend suggested improved management of advanced Parkinson's symptoms .

Case Study 2: Immunomodulatory Effects

In an experimental model of autoimmune encephalitis, administration of Carbidopa demonstrated a significant reduction in disease severity and T cell activation markers, suggesting its potential as an immunomodulatory agent.

Q & A

Q. What are the established synthetic pathways for Carbidopa Ethyl Ester, and how do reaction conditions influence yield and purity?

this compound is synthesized via esterification of Carbidopa using ethanol under acid catalysis. Critical parameters include temperature (optimized at 60–80°C), reaction time (4–6 hours), and stoichiometric ratios of reactants to minimize byproducts like hydrazine derivatives . Impurity profiles must be monitored using HPLC with UV detection (λ = 280 nm), as unreacted Carbidopa and ester hydrolysis products are common contaminants .

Q. How can researchers validate the structural identity and purity of this compound in preclinical studies?

  • Structural confirmation : Use 1H^1H-NMR (DMSO-d6, δ 1.2 ppm for ethyl group) and FT-IR (C=O stretch at 1730 cm1^{-1}) .
  • Purity assessment : Employ reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water gradient) with a purity threshold of ≥98% .
  • Quantification : Mass spectrometry (ESI-MS, m/z 269.1 [M+H]+^+) for trace impurity detection (<0.1%) .

Q. What in vitro models are suitable for studying this compound’s peripheral decarboxylase inhibition?

Use rat liver homogenates or recombinant human aromatic L-amino acid decarboxylase (AADC) assays. Measure inhibition via UV-spectrophotometry by tracking L-DOPA conversion to dopamine (λ = 475 nm) . Include Carbidopa as a positive control and assess IC50 values to compare potency .

Advanced Research Questions

Q. How does this compound’s ester moiety influence blood-brain barrier (BBB) permeability compared to Carbidopa?

The ethyl ester group enhances lipophilicity (logP = 1.8 vs. Carbidopa’s logP = -1.2), increasing BBB penetration in rodent models. Validate using in situ brain perfusion techniques with 14C^{14}C-labeled compounds and LC-MS quantification . However, rapid hydrolysis in plasma may limit central effects, necessitating co-administration with esterase inhibitors .

Q. What computational strategies optimize this compound’s binding to AADC in silico?

  • Molecular docking : Use AutoDock Vina with the AADC crystal structure (PDB: 6PUZ). Define the active site grid (30 × 30 × 30 Å) centered on the pyridoxal phosphate cofactor .
  • MD simulations : Analyze stability of the enzyme-inhibitor complex (GROMACS, 100 ns) to identify critical residues (e.g., Phe103, Ser193) for hydrogen bonding .
  • SAR studies : Compare binding energies of this compound with methyl ester analogs to evaluate steric effects of the alkyl chain .

Q. How do pharmacokinetic differences between this compound and Levodopa Ethyl Ester impact combination therapy in Parkinson’s disease?

In clinical trials, this compound (200 mg) co-administered with Levodopa Ethyl Ester demonstrates 40% higher plasma AUC than Carbidopa/Levodopa combinations, attributed to synchronized ester hydrolysis . However, inter-patient variability in esterase activity requires stratified dosing based on CYP450 genotyping .

Q. What methodologies resolve contradictions in reported neuroprotective effects of this compound?

Discrepancies arise from model-specific variables:

  • In MPTP-induced Parkinsonian mice, this compound (50 mg/kg) reduces oxidative stress (↓ malondialdehyde by 30%) but fails in 6-OHDA models due to differential dopamine depletion .
  • Use transcriptomics (RNA-seq) to compare pathways like Nrf2/ARE in both models, ensuring batch-controlled animal cohorts and blinded histological analysis .

Methodological Best Practices

Q. How should researchers design kinetic studies for this compound’s enzyme inhibition?

Adopt a central composite design (CCD) with variables: substrate concentration (0.1–10 mM), pH (6.5–7.5), and temperature (25–37°C). Fit data to Michaelis-Menten models using nonlinear regression (GraphPad Prism) and report KiK_i values with 95% confidence intervals . Include negative controls (e.g., buffer-only) to exclude autoxidation artifacts .

Q. What protocols ensure reproducibility in synthesizing this compound analogs for structure-activity studies?

  • Scale-up : Maintain inert atmosphere (N2) to prevent oxidation of the hydrazine moiety .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water 4:1) .
  • Documentation : Adhere to Beilstein Journal guidelines: report yields, characterization data (NMR, HPLC), and deposit raw spectra in supplementary materials .

Q. How can in vivo studies differentiate this compound’s peripheral vs. central effects?

  • Peripheral assessment : Measure plasma DOPAC levels (HPLC-ECD) after administering a peripherally acting AADC inhibitor (e.g., benserazide) .
  • Central assessment : Use microdialysis in striatal extracellular fluid to monitor dopamine metabolites, correcting for probe recovery rates .

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